molecular formula C17H16O4 B1355575 Methyl 5-acetyl-2-(benzyloxy)benzoate CAS No. 27475-09-8

Methyl 5-acetyl-2-(benzyloxy)benzoate

Cat. No. B1355575
CAS RN: 27475-09-8
M. Wt: 284.31 g/mol
InChI Key: CCBVZNHYLQHOLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multifunctional reagents that can lead to the formation of polyfunctional heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from corresponding methyl propenoates and can be used to synthesize various heterocyclic systems . Similarly, the synthesis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-D-glucofuranoside involves multiple steps, including hydrolysis, benzylation, and mercaptolysis, indicating a complex synthetic route that could be analogous to the synthesis of methyl 5-acetyl-2-(benzyloxy)benzoate .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 5-acetyl-2-(benzyloxy)benzoate can be elucidated using spectroscopic methods and quantum chemical calculations. For example, the study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one involved FT-IR, micro-Raman, UV–Vis spectroscopy, and DFT calculations to determine the molecular structure and properties .

Chemical Reactions Analysis

The chemical reactions involving acetyl and benzyloxy groups can lead to the formation of various heterocyclic compounds. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate is used in the synthesis of amino-substituted fused pyrimidinones, indicating that the benzyloxy group can participate in nucleophilic reactions to form complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like methyl 5-acetyl-2-(benzyloxy)benzoate can be inferred from related studies. For example, the synthesis and structural analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involved investigating its NMR chemical shifts, thermodynamic properties, and non-linear optical properties, which are important for understanding the behavior of similar acetyl and benzyloxy derivatives .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Methyl 5-acetyl-2-(benzyloxy)benzoate has been utilized in the synthesis of complex molecules. For example, its application in the synthesis of d-forosamine, an aminosugar, was demonstrated through a series of complex chemical reactions (Baer & Hanna, 1981).
    • The compound also plays a role in the stereoselective synthesis of certain pentols and asymmetric synthesis of hepturonic acid derivatives, which are important for constructing complex carbohydrate structures (Gerber & Vogel, 2001).
  • Application in Carbohydrate Research :

    • It has been involved in studies concerning the acid-catalyzed cleavage of certain ribofuranosides, highlighting its relevance in carbohydrate chemistry and the understanding of reaction mechanisms (Hollenberg, Watanabe, & Fox, 1975).
  • Role in Supramolecular Chemistry :

    • The compound has found application in the field of supramolecular chemistry, particularly in the study of dendrimers and their structural analysis. It has contributed to understanding the shape control of monodendrons and their self-assembly into supramolecular structures (Percec et al., 1998).
  • Synthesis of Novel Compounds :

    • Methyl 5-acetyl-2-(benzyloxy)benzoate has been used in the synthesis of various novel compounds, such as certain anti-juvenile hormone agents. These are important in the study of insect physiology and potentially in pest control applications (Fujita et al., 2005).
  • 5. Applications in Photochemistry and Thermolysis :
  • The compound has been studied for its behavior in photochemical and thermolysis reactions, specifically in the synthesis of diazo derivatives of sugars, which are crucial in understanding the reactivity and transformation of sugar molecules (Horton & Philips, 1972).
  • Use in Protecting Group Strategies :

    • It has been employed in the development of novel protecting groups for carbohydrates, highlighting its role in facilitating synthetic routes for complex sugar molecules (Ziegler & Pantkowski, 1994).
  • Contribution to Heterocyclic Chemistry :

    • The compound is instrumental in the synthesis of heterocyclic systems, which are significant in pharmaceutical research and development. This includes the preparation of pyridopyrimidinones and other heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).
  • Research in Molecular Structure and Quantum Chemistry :

    • Studies involving Methyl 5-acetyl-2-(benzyloxy)benzoate have contributed to advancements in quantum chemistry and molecular structure analysis, such as the investigation of triazolone molecules (Gökce et al., 2014).
  • Synthesis of Nucleoside Derivatives :

  • Application in Organic Process Research & Development :

    • The compound plays a role in the development of processes for the synthesis of medically relevant compounds, demonstrating its versatility in practical applications in organic chemistry (Kucerovy et al., 1997).

Safety And Hazards

“Methyl 5-acetyl-2-(benzyloxy)benzoate” may be hazardous if inhaled or swallowed and may cause irritation to eyes, skin, and the respiratory tract .

properties

IUPAC Name

methyl 5-acetyl-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-12(18)14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBVZNHYLQHOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494708
Record name Methyl 5-acetyl-2-(benzyloxy)benzoate
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Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetyl-2-(benzyloxy)benzoate

CAS RN

27475-09-8
Record name Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27475-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-acetyl-2-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester
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Synthesis routes and methods I

Procedure details

A mixture of 5-acetylsalicylic acid methyl ester (13.59 g, 70 mmol), benzyl bromide (17.96 g, 105 mmol), potassium carbonate (19.35 g, 140 mmol) and methylethylketone (350 mL) was refluxed far 8 hours. After cooling, the solvent was evaporated under reduced pressure. 2 N hydrochloric acid was added to the residue, and it was extracted with ethyl acetate. After the ethyl acetate layer was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated, the residue was recrystallized from isopropyl ether to give the title compound (14.20 g, 71.4%) as a white solid.
Quantity
13.59 g
Type
reactant
Reaction Step One
Quantity
17.96 g
Type
reactant
Reaction Step One
Quantity
19.35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
71.4%

Synthesis routes and methods II

Procedure details

Methyl 5-acetylsalicylate (100 g, 0.515 mol) was dissolved in acetonitrile (1 L) in a 2 L flask under reflux conditions and a nitrogen atmosphere. Potassium carbonate (213.5 g, 1.545 mol) was added portion-wise over 15 min. Benzyl bromide (67.4 mL, 0.566 mol) was added using a dropping funnel over 15 min. The reaction was heated to 85° C. for 9 h, and then filtered and rinsed with acetonitrile (100 mL). The solution was concentrated to about 300 mL volume under reduced pressure and partitioned between water (1 L) and ethyl acetate (1 L). The organic layer was washed with saturated sodium chloride (250 mL), dried using magnesium sulfate (75 g), and then filtered and rinsed with ethyl acetate (100 mL). The organic layer was concentrated to give 2-benzyloxy-5-acetylbenzoic acid methyl ester as a solid (100% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
213.5 g
Type
reactant
Reaction Step Two
Quantity
67.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PB Zate, S Kothari - challenge - researchgate.net
Salicylic acid, Acetyl methyl Salicylate (AMS), Benzyl methyl salicylate (BMS), Bromo-compound and Dibromo-compound are Process Impurities of salbutamol sulphate (Figure 1). All …
Number of citations: 2 www.researchgate.net

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